7,16,17-Trioxadispiro[5.1.7~8~.2~6~]heptadecane
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Overview
Description
7,16,17-Trioxadispiro[517~8~2~6~]heptadecane is a complex organic compound characterized by its unique spiroacetal structure This compound is notable for its intricate molecular architecture, which includes multiple spiro centers and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,16,17-Trioxadispiro[5.1.7~8~.2~6~]heptadecane typically involves iterative radical oxidative cyclization of hydroxyalkyl dihydropyran and hydroxyalkyl spiroacetal using reagents such as iodobenzene diacetate and iodine . This process initially yields a mixture of bis-spiroacetals, which can be further equilibrated under acid catalysis to obtain the desired product . The stereoselective epoxidation of the major bis-spiroacetal using dimethyldioxirane, followed by base-induced rearrangement, is a crucial step in the synthesis .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production at an industrial scale.
Chemical Reactions Analysis
Types of Reactions
7,16,17-Trioxadispiro[5.1.7~8~.2~6~]heptadecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like dimethyldioxirane.
Reduction: Reduction reactions may involve the use of lithium diethylamide in pentane.
Substitution: Substitution reactions can occur under specific conditions, although detailed examples are limited.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include iodobenzene diacetate, iodine, dimethyldioxirane, and lithium diethylamide . Reaction conditions often involve controlled temperatures and the use of solvents like pentane and tetrahydrofuran .
Major Products
The major products formed from these reactions include various spiroacetal derivatives and epoxides, which can be further transformed into more complex structures .
Scientific Research Applications
7,16,17-Trioxadispiro[5.1.7~8~.2~6~]heptadecane has several scientific research applications:
Mechanism of Action
The mechanism of action of 7,16,17-Trioxadispiro[5.1.7~8~.2~6~]heptadecane involves its interaction with various molecular targets and pathways. The compound’s spiroacetal structure allows it to participate in specific chemical reactions, influencing its reactivity and interactions with other molecules . Detailed studies on its molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
1,6,8-Trioxadispiro[4.1.5.2]tetradec-11-ene: Another spiroacetal compound with a similar structure.
Spirolides: A family of shellfish toxins that include spiroacetal structures.
Uniqueness
7,16,17-Trioxadispiro[5.1.7~8~.2~6~]heptadecane is unique due to its specific spiroacetal configuration and the challenges associated with its synthesis. Its distinct structure sets it apart from other similar compounds and makes it a valuable subject of study in various scientific fields .
Properties
CAS No. |
185614-72-6 |
---|---|
Molecular Formula |
C14H24O3 |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
7,16,17-trioxadispiro[5.1.78.26]heptadecane |
InChI |
InChI=1S/C14H24O3/c1-2-5-9-13(10-6-3-1)15-14(17-16-13)11-7-4-8-12-14/h1-12H2 |
InChI Key |
RLIMSZNFRUUOQK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2(CCC1)OC3(CCCCC3)OO2 |
Origin of Product |
United States |
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